molecular formula C13H16N2O2S2 B307777 Ethyl 6-methyl-4-(5-methylthien-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-methyl-4-(5-methylthien-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B307777
M. Wt: 296.4 g/mol
InChI Key: ORXPMMNQAHQRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-methyl-4-(5-methylthien-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as EMTTC, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has a unique structure that makes it an attractive candidate for use in various fields of study. In

Scientific Research Applications

Ethyl 6-methyl-4-(5-methylthien-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the field of medicinal chemistry, where Ethyl 6-methyl-4-(5-methylthien-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to exhibit significant anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells.

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-4-(5-methylthien-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Ethyl 6-methyl-4-(5-methylthien-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Ethyl 6-methyl-4-(5-methylthien-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to have antioxidant properties, which may help to protect against oxidative damage in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 6-methyl-4-(5-methylthien-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in lab experiments is its unique structure, which makes it an attractive candidate for use in various fields of study. Additionally, Ethyl 6-methyl-4-(5-methylthien-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is relatively easy to synthesize, which makes it readily available for use in research. However, one limitation of using Ethyl 6-methyl-4-(5-methylthien-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on Ethyl 6-methyl-4-(5-methylthien-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. One area of interest is in the development of Ethyl 6-methyl-4-(5-methylthien-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 6-methyl-4-(5-methylthien-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its biochemical and physiological effects. Finally, there is a need for more research on the safety and toxicity of Ethyl 6-methyl-4-(5-methylthien-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, particularly in animal models.

Synthesis Methods

Ethyl 6-methyl-4-(5-methylthien-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized through a multistep process that involves the reaction of thioacetamide with ethyl acetoacetate, followed by the addition of 2-amino-4,5-dimethylthiophene. This reaction produces a yellow solid that is then treated with hydrochloric acid to yield Ethyl 6-methyl-4-(5-methylthien-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The purity of the compound can be enhanced through recrystallization using ethanol.

properties

Product Name

Ethyl 6-methyl-4-(5-methylthien-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Molecular Formula

C13H16N2O2S2

Molecular Weight

296.4 g/mol

IUPAC Name

ethyl 6-methyl-4-(5-methylthiophen-2-yl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C13H16N2O2S2/c1-4-17-12(16)10-8(3)14-13(18)15-11(10)9-6-5-7(2)19-9/h5-6,11H,4H2,1-3H3,(H2,14,15,18)

InChI Key

ORXPMMNQAHQRIN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(S2)C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(S2)C)C

Origin of Product

United States

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